1H-benzimidazol-1-amine
Overview
Description
1H-benzimidazol-1-amine, also known as benzimidazol-1-amine, is a compound with the molecular formula C7H7N3 . It is a compound that has been studied for its various pharmacological properties .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One common method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis
The molecular weight of 1H-benzimidazol-1-amine is 133.15 g/mol . The IUPAC name is benzimidazol-1-amine . The InChI is InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7 (6)10/h1-5H,8H2 . The Canonical SMILES is C1=CC=C2C (=C1)N=CN2N .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, they can undergo oxidative cross-coupling with anilines, primary alkyl amines, and sodium azide to produce 2-unsubstituted benzothiazoles . They can also undergo a copper (II)-catalyzed oxidative cross-coupling with o-iodoanilines or electron-rich aromatic amines .Physical And Chemical Properties Analysis
1H-benzimidazol-1-amine has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 43.8 Ų . The Heavy Atom Count is 10 .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1H-benzimidazol-1-amine, have shown significant antimicrobial potential . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio . For instance, certain 2-substituted-1H-benzimidazole derivatives have shown good antibacterial and antifungal activity .
Antiparasitic Activity
Benzimidazole compounds have been found to exhibit antiparasitic activity . This has led to the development of several benzimidazole-based drugs, such as albendazole and mebendazole .
Antimalarial Activity
Benzimidazole derivatives have also been studied for their antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs .
Antineoplastic Activity
Benzimidazole compounds have shown promise in the field of oncology as well . They have been found to exhibit antineoplastic (anti-cancer) activity, making them a potential candidate for cancer treatment .
Antiviral Activity
Benzimidazole derivatives have demonstrated antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Antihypertensive and Anticonvulsant Activities
Benzimidazole compounds have been found to exhibit both antihypertensive and anticonvulsant activities . This makes them a potential candidate for the treatment of hypertension and seizure disorders .
Mechanism of Action
Target of Action
1H-Benzimidazol-1-amine, a derivative of the benzimidazole moiety, has been found to have a broad spectrum of pharmacological properties .
Mode of Action
Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . The interaction of these compounds with their targets leads to a variety of changes, resulting in their broad-spectrum pharmacological properties .
Biochemical Pathways
Given the broad-spectrum pharmacological properties of benzimidazole derivatives, it can be inferred that multiple pathways are likely affected . These could include pathways related to microbial growth, cancer cell proliferation, viral replication, parasitic infestation, blood pressure regulation, and inflammation .
Pharmacokinetics
Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles , which suggests that they are well-absorbed, distributed throughout the body, metabolized, and excreted.
properties
IUPAC Name |
benzimidazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXDTAROKJMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286364 | |
Record name | 1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-1-amine | |
CAS RN |
6299-92-9 | |
Record name | 6299-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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